N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride is a synthetic compound with the molecular formula and a molecular weight of 231.68 g/mol. This compound is characterized by the presence of a guanidine functional group, which is known for its diverse biological activities and applications in medicinal chemistry. N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride serves as a reagent in organic synthesis and is investigated for its potential therapeutic effects, particularly as an antagonist of the alpha-2 adrenergic receptor, which may have implications in treating depression and other neurological disorders .
N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride falls under the category of organic compounds, specifically guanidine derivatives. These compounds are often classified based on their functional groups and structural characteristics, which influence their reactivity and biological activity.
The synthesis of N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride typically involves:
N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride features a guanidine core attached to a 3,4-dimethoxyphenyl group. The structural formula can be represented as follows:
N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride can undergo several types of chemical reactions:
N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride acts primarily as an antagonist at the alpha-2 adrenergic receptor.
Research indicates that compounds targeting alpha-2 adrenergic receptors can modulate neurotransmitter release, thereby influencing mood and anxiety levels.
N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride has diverse applications in scientific research:
The systematic naming of guanidine derivatives follows IUPAC conventions based on substitution patterns. The compound of focus is formally named as 1-(3,4-dimethoxyphenyl)guanidine hydrochloride, indicating a guanidine group (-NH-C(=NH)-NH₂) attached to the benzene ring at position 1, with methoxy (-OCH₃) groups at positions 3 and 4, subsequently forming a hydrochloride salt [1] [4]. Its molecular formula is C₉H₁₄ClN₃O₂ (molecular weight: 231.68 g/mol), with the hydrochloride salt enhancing stability and aqueous solubility . Structurally, it belongs to the N-aryl guanidine subclass, characterized by direct bonding between the guanidine nitrogen and an aromatic system. The 3,4-dimethoxyphenyl substituent differentiates it from other aryl guanidines and influences its electronic distribution and spatial orientation.
Table 1: Structural Classification of Representative Guanidine Derivatives
Compound Type | Representative Examples | Key Structural Features | Biological Significance |
---|---|---|---|
Alkylguanidines | Metformin | Dimethylbiguanide | Antidiabetic |
Arylguanidines | N-(3,4-Dimethoxyphenyl)guanidine HCl | Aryl ring with methoxy substituents | Research compound |
Natural Product Guanidines | Saxitoxin | Tricyclic guanidinium alkaloid | Sodium channel blocker |
Peptide-Embedded Guanidines | Arg-rich peptides | Guanidine in amino acid side chain | Cell-penetrating peptides |
Metal-Binding Guanidines | Streptomycin | Guanidino glycoside | Antibacterial |
The guanidine functional group has evolved from a chemical curiosity to a privileged scaffold in drug design. The foundational history begins with Adolf Strecker's isolation of guanidine from Peruvian guano in 1861 during oxidative degradation studies of guanine [6]. Early 20th-century research focused on natural guanidine-containing compounds like streptomycin (discovered 1944), revealing their antibiotic potential and stimulating synthetic efforts. The mid-20th century witnessed significant methodological advances, including optimized Rathke synthesis (reaction of amines with S-alkylisothiouronium salts) and other routes facilitating access to diverse guanidine derivatives [6].
The discovery of the endogenous signaling molecule nitric oxide (NO) in the 1980s and its relationship to arginine metabolism further highlighted the biological centrality of guanidine-containing molecules. Contemporary research (2010–present) focuses on rationally designed guanidine derivatives for targeted therapies, exemplified by antiviral agents like zanamivir (Relenza®, approved 1999) and anticancer drugs like iobenguane (Azedra®, approved 2018) [2]. This progression underscores the transition from natural product isolation to sophisticated structure-based drug design centered on the guanidine pharmacophore.
The 3,4-dimethoxyphenyl moiety is a strategically significant aromatic substitution pattern in medicinal chemistry. This group possesses distinct electronic properties through the combined electron-donating effects of two methoxy groups, which influence the electron density of the attached guanidine group and its hydrogen-bonding capacity [2]. The spatial orientation of the methoxy oxygen atoms facilitates specific interactions with biological targets, potentially involving hydrogen bond acceptance or participation in cation-π interactions with proximal cationic centers in receptors or enzymes.
Structurally analogous dimethoxyphenyl groups are present in numerous pharmacologically active compounds. Examples include the 2,3-benzodiazepine neuroprotectant described in patent literature (bearing a 1-(3,4-dimethoxyphenyl) group) targeting neurological pathways, and the catechol-O-methyltransferase (COMT) inhibitor opicapone, where the dimethoxyphenyl group contributes to enzyme binding [8]. The presence of this substituent on the guanidine core in N-(3,4-dimethoxyphenyl)guanidine hydrochloride suggests potential for enhanced membrane permeability compared to simpler phenylguanidines, while potentially directing the molecule toward targets recognizing dimethoxybenzene motifs, such as certain neurotransmitter receptors or adhesion molecules implicated in inflammatory processes.
Table 2: Impact of Aryl Substitution on Guanidine Compound Properties
Substituent Pattern | Electronic Effect | Key Physicochemical Changes | Potential Biological Implications |
---|---|---|---|
Phenyl (unsubstituted) | Neutral | Moderate basicity (pKa ~13), moderate lipophilicity | Broad, non-specific interactions |
4-Hydroxyphenyl | Electron-withdrawing/-donating (amphoteric) | Increased H-bond donation capacity, higher polarity | Target engagement via phenolic OH |
3,4-Dimethoxyphenyl | Strong electron-donating | Increased basicity, enhanced lipophilicity vs phenol, conformational rigidity | Improved membrane permeation, specific recognition by dimethoxy-binding sites |
4-Nitrophenyl | Strong electron-withdrawing | Reduced basicity of guanidine, significant polarity | Potential for redox activity, different target profile |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5